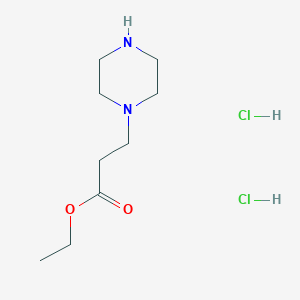![molecular formula C8H8BNO3 B13983836 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide is an organic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a boron atom integrated into a heterocyclic ring, which imparts distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the acylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxaborole derivatives, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide involves its interaction with molecular targets such as leucyl-tRNA synthetase. The compound binds to the enzyme’s active site, inhibiting its function and thereby preventing protein synthesis in bacteria . This selective inhibition is crucial for its antimicrobial activity.
Comparación Con Compuestos Similares
Crisaborole: Another boron-containing compound used as a phosphodiesterase-4 inhibitor for treating skin conditions.
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid: A closely related compound with similar structural features but different functional groups.
Uniqueness: 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide is unique due to its specific substitution pattern and its potent inhibitory activity against leucyl-tRNA synthetase. This makes it a valuable compound for developing new antimicrobial agents .
Propiedades
Fórmula molecular |
C8H8BNO3 |
|---|---|
Peso molecular |
176.97 g/mol |
Nombre IUPAC |
1-hydroxy-3H-2,1-benzoxaborole-5-carboxamide |
InChI |
InChI=1S/C8H8BNO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3,12H,4H2,(H2,10,11) |
Clave InChI |
BHSDMQBBZYPVOE-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=C(C=C2)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)











![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)

